molecular formula C19H14N2O B14654877 2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole CAS No. 52596-88-0

2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole

Cat. No.: B14654877
CAS No.: 52596-88-0
M. Wt: 286.3 g/mol
InChI Key: ISTKKLXTQRJPRV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group and a naphthalen-1-yl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3,4-oxadiazole: Lacks the naphthalen-1-yl group, resulting in different chemical and biological properties.

    5-Phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of the 4-methylphenyl group, leading to variations in reactivity and applications.

    2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of the naphthalen-1-yl group.

Uniqueness

The presence of both the 4-methylphenyl and naphthalen-1-yl groups in 2-(4-Methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These structural features also contribute to its potential biological activities and applications in various fields.

Properties

CAS No.

52596-88-0

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2-(4-methylphenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole

InChI

InChI=1S/C19H14N2O/c1-13-9-11-15(12-10-13)18-20-21-19(22-18)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3

InChI Key

ISTKKLXTQRJPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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